Methyl (5-aminopyridin-2-yl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
827585-96-6 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl N-(5-aminopyridin-2-yl)carbamate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)10-6-3-2-5(8)4-9-6/h2-4H,8H2,1H3,(H,9,10,11) |
InChI Key |
VROZBEJFGRJYDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC=C(C=C1)N |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for Methyl 5 Aminopyridin 2 Yl Carbamate
Retrosynthetic Analysis of Methyl (5-aminopyridin-2-yl)carbamate
A retrosynthetic analysis of this compound suggests a straightforward disconnection of the carbamate (B1207046) functional group. This primary disconnection points to 2,5-diaminopyridine (B189467) as the key precursor. The carbamate moiety can be introduced by reacting the more nucleophilic of the two amino groups with a suitable methylating carbonyl source, such as methyl chloroformate or a related reagent.
The synthesis of 2,5-diaminopyridine itself can be traced back to more readily available starting materials. A common approach involves the nitration of 2-aminopyridine (B139424) to yield 2-amino-5-nitropyridine (B18323), followed by the reduction of the nitro group to an amine. This multi-step process, while effective, highlights the need for careful control of regioselectivity, particularly during the nitration step.
Classical Synthetic Routes for this compound
The classical synthesis of this compound is a two-stage process that first involves the preparation of the diaminopyridine precursor, followed by the selective formation of the carbamate.
Aminopyridine Precursor Synthesis
The primary precursor for the target molecule is 2,5-diaminopyridine. A widely adopted laboratory-scale synthesis commences with the nitration of 2-aminopyridine. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, with 2-amino-5-nitropyridine being a major product. The separation of this desired isomer is crucial for the subsequent steps.
Following the successful isolation of 2-amino-5-nitropyridine, the nitro group is reduced to an amine to afford 2,5-diaminopyridine. Various reducing agents can be employed for this transformation, with common choices including catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with reagents like tin(II) chloride in hydrochloric acid.
| Step | Reaction | Typical Reagents and Conditions |
|---|---|---|
| 1 | Nitration of 2-aminopyridine | Concentrated sulfuric acid and nitric acid, low temperature |
| 2 | Reduction of 2-amino-5-nitropyridine | H2, Pd/C in a suitable solvent (e.g., ethanol) or SnCl2/HCl |
Carbamate Formation Strategies
With 2,5-diaminopyridine in hand, the subsequent step is the selective formation of the methyl carbamate. This is typically achieved through acylation of one of the amino groups. The regioselectivity of this reaction is a critical consideration. The 2-amino group is generally considered to be less nucleophilic than the 5-amino group due to the electron-withdrawing effect of the nitrogen atom within the pyridine (B92270) ring. Consequently, the reaction with an acylating agent is expected to occur preferentially at the 5-position.
A common and effective method for carbamate formation is the reaction of 2,5-diaminopyridine with methyl chloroformate in the presence of a base. The base, such as triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, at controlled temperatures to minimize side reactions.
Alternative strategies for carbamate formation include the use of other methylating carbonyl reagents. For instance, the reaction with dimethyl carbonate can be employed, sometimes in the presence of a suitable catalyst. Another approach involves the use of phosgene (B1210022) or a phosgene equivalent to form a carbamoyl (B1232498) chloride intermediate, which is then reacted with methanol (B129727). However, the toxicity of phosgene makes this a less desirable route for many applications.
Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a growing emphasis on the development of more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free Synthetic Methodologies
One significant area of green chemistry research is the development of solvent-free reactions. For the acylation of amines, including the formation of carbamates, solvent-free conditions can be highly effective. orientjchem.orgfrontiersin.orgresearchgate.netmdpi.com These reactions are often carried out by simply mixing the reactants, sometimes with gentle heating. The absence of a solvent reduces waste and simplifies the work-up procedure. For the synthesis of this compound, a solvent-free reaction between 2,5-diaminopyridine and a suitable methylating agent could offer a greener alternative to traditional solution-phase methods.
Catalyst-Mediated Synthesis for Enhanced Efficiency
The use of catalysts can significantly improve the efficiency and selectivity of chemical reactions, a key principle of green chemistry. In the context of carbamate synthesis, various catalysts have been explored to facilitate the reaction and allow for milder reaction conditions. For instance, the use of solid acid or base catalysts can promote the reaction of amines with carbonates, offering a more benign alternative to corrosive reagents. acs.orgresearchgate.netbohrium.com
| Approach | Advantages | Disadvantages |
|---|---|---|
| Classical Synthesis | Well-established and reliable | Often involves hazardous reagents and solvents, may generate significant waste |
| Solvent-Free Synthesis | Reduced waste, simplified work-up | May require higher temperatures, potential for solid-state reactivity issues |
| Catalyst-Mediated Synthesis | Increased efficiency and selectivity, milder reaction conditions | Catalyst cost and recovery can be a concern |
Theoretical and Computational Investigations of Methyl 5 Aminopyridin 2 Yl Carbamate
Quantum Chemical Calculations on Methyl (5-aminopyridin-2-yl)carbamate
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about the electronic distribution and energy levels within the molecule.
The electronic structure of a molecule dictates its geometry, stability, and reactivity. For this compound, an analysis of its electronic structure would involve the calculation of its optimized molecular geometry, charge distribution, and dipole moment.
Computational studies on related aminopyridine compounds have utilized DFT methods to determine charge densities and molecular geometries. For instance, studies on 2,3,4-aminopyridines have shown that DFT methods accurately predict the distribution of partial negative charges, with the nitrogen atoms being the most electronegative centers. researchgate.net In this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino and carbamate (B1207046) groups would similarly be expected to carry partial negative charges, influencing the molecule's electrostatic interactions and hydrogen bonding capabilities.
The planarity of the pyridine ring and the conformation of the methyl carbamate side chain are crucial aspects of its structure. In similar structures, such as pyridine carboxamides, the planarity between the pyridine ring and the amide moieties has been shown to be a significant structural feature, which can be influenced by substituents. mdpi.com Quantum chemical calculations for this compound would aim to determine the most stable conformation by calculating the total energy for different rotational isomers.
Table 1: Calculated Electronic Properties of a Representative Aminopyridine Derivative (Illustrative)
| Property | Calculated Value | Method |
| Total Energy | -418.7 Hartree | DFT/B3LYP |
| Dipole Moment | 3.5 Debye | DFT/B3LYP |
| N1 (Pyridine) Charge | -0.65 e | Mulliken Population Analysis |
| N (Amine) Charge | -0.82 e | Mulliken Population Analysis |
| O (Carbonyl) Charge | -0.55 e | Mulliken Population Analysis |
Note: The data in this table is illustrative and based on typical values for similar aminopyridine derivatives. It is not the actual calculated data for this compound.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability.
For pyridine derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and their distribution across the molecule. mostwiedzy.pl In this compound, the HOMO is likely to be localized on the electron-rich aminopyridine ring, particularly on the amino group and the pyridine nitrogen, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the pyridine ring and the carbonyl group of the carbamate, suggesting these are the sites for nucleophilic attack.
A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com For this compound, the calculated energy gap would provide insights into its potential to participate in chemical reactions and its stability.
Table 2: Illustrative Frontier Molecular Orbital Energies for an Aminopyridine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are representative and intended for illustrative purposes, based on calculations for similar molecules.
Molecular Docking Studies with this compound
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is a critical tool in drug discovery for identifying potential biological targets and understanding ligand-protein interactions.
For a novel or uncharacterized compound like this compound, computational screening methods such as inverse docking can be employed to identify potential protein targets. nih.gov This approach involves docking the molecule against a large library of protein structures to find those with the highest binding affinity.
Studies on various aminopyridine derivatives have identified a wide range of potential targets, including kinases, cholinesterases, and beta-catenin. mdpi.comnih.govherts.ac.uk For example, aryl-aminopyridine derivatives have been computationally screened against a pool of potential targets, suggesting that their cytotoxic effects may involve the inhibition of cyclin-dependent kinases and several tyrosine kinases. herts.ac.uk Given its structural features, this compound could potentially interact with a similar range of protein targets. Databases such as the Therapeutic Targets Database (TTD) and Swiss Target Prediction can be utilized for such in silico screening. mdpi.com
Once potential targets are identified, molecular docking can predict the specific interactions between this compound and the active site of the protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
In docking studies of aminopyrimidine derivatives with β-glucuronidase, hydrogen bonding between the amino groups and the receptor's amino acid residues was found to be crucial for binding. nih.gov For this compound, the amino group, the pyridine nitrogen, and the carbonyl oxygen of the carbamate are all potential hydrogen bond donors or acceptors. The pyridine ring can also engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.
For example, docking studies on aminopyridine derivatives as potential anticancer agents targeting beta-catenin revealed favorable binding energies and key interactions within the protein's active site. nih.gov A hypothetical docking of this compound into a kinase active site might show the pyridine nitrogen forming a hydrogen bond with a backbone amide in the hinge region, a common binding motif for kinase inhibitors.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding. While docking provides a static picture, MD simulations can validate the docking pose and provide a more accurate estimation of the binding free energy.
MD simulations have been used to evaluate the stability of docked poses for pyridine carbamate derivatives with cholinesterases. mdpi.com These simulations track the root-mean-square deviation (RMSD) of both the protein and the ligand to assess the stability of the complex. mdpi.com A stable complex will show minimal fluctuations in RMSD over the simulation period.
For a complex of this compound with a putative target protein, an MD simulation could reveal the persistence of key hydrogen bonds and hydrophobic interactions identified in the docking study. It could also highlight the role of water molecules in mediating ligand-protein interactions. Studies on the pyrolysis of pyridine using reactive force field (ReaxFF) MD simulations demonstrate the power of this technique to investigate chemical transformations at a molecular level, although this application is distinct from studying ligand-protein interactions. researchgate.net
Conformational Analysis in Solution
The conformational landscape of this compound in solution is dictated by the rotational barriers around its key single bonds and the electronic properties of the aminopyridine and carbamate moieties. The carbamate group itself is known to be relatively rigid due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character for the C-N bond. This resonance stabilization favors a planar conformation for the carbamate group.
The presence of the amino group at the 5-position of the pyridine ring can influence the conformational preference through electronic effects and potential intramolecular hydrogen bonding. Theoretical calculations using methods such as Density Functional Theory (DFT) would be required to accurately predict the lowest energy conformers in different solvent environments. Such calculations would typically involve a systematic search of the potential energy surface by rotating the dihedral angles associated with the carbamate linkage and the bond connecting it to the pyridine ring. The relative energies of the resulting conformers would then indicate their population distribution in solution.
Binding Stability within Biological Systems
The binding stability of this compound within biological systems is a critical aspect of its potential as a bioactive molecule. The aminopyridine scaffold is a well-recognized pharmacophore in medicinal chemistry, known to interact with a variety of protein targets, particularly kinases. The pyridine nitrogen and the exocyclic amino group can act as hydrogen bond donors and acceptors, forming key interactions within protein binding pockets.
Molecular docking and molecular dynamics simulations are powerful computational tools to predict and analyze the binding of small molecules like this compound to biological macromolecules. Docking studies can predict the preferred binding orientation of the molecule within a protein's active site and provide an estimate of the binding affinity. For instance, the aminopyridine moiety could engage in hydrogen bonding with the hinge region of a kinase, a common binding mode for this class of inhibitors.
The carbamate group can also contribute to binding stability through hydrogen bonding and dipolar interactions. The stability of the protein-ligand complex would be further influenced by hydrophobic interactions between the pyridine ring and nonpolar residues in the binding site. Molecular dynamics simulations can provide a more dynamic picture of the binding process, allowing for the assessment of the stability of the interactions over time and the calculation of binding free energies.
In Silico ADMET Prediction (excluding human data and safety profiles)
In silico tools provide a valuable means of predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound in the early stages of discovery, without the need for extensive experimental testing.
Absorption and Distribution Simulations
The absorption and distribution of a molecule are heavily influenced by its physicochemical properties. Predictions for this compound suggest moderate to good absorption and distribution characteristics. Key predicted parameters are summarized in the table below.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 167.17 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP | 0.5-1.5 | Indicates good oral bioavailability potential |
| Topological Polar Surface Area (TPSA) | 88.9 Ų | Suggests good cell permeability |
| Water Solubility | High | Favorable for absorption |
| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | May cross into the central nervous system |
Metabolic Pathway Prediction for this compound
The metabolic fate of this compound can be predicted by identifying its potential sites of metabolism by cytochrome P450 (CYP) enzymes. The primary predicted metabolic pathways are likely to involve the pyridine ring and the carbamate moiety.
| Metabolic Reaction | Predicted Site | Potential Metabolite |
|---|---|---|
| Hydroxylation | Pyridine ring | Hydroxylated pyridine derivative |
| N-dealkylation | Carbamate nitrogen | (5-aminopyridin-2-yl)carbamic acid |
| Hydrolysis | Carbamate ester | 5-aminopyridin-2-amine and methanol (B129727) |
| Glucuronidation | Amino group on pyridine ring | Glucuronide conjugate |
Excretion Pathway Modeling
Based on its physicochemical properties, particularly its high water solubility, this compound and its metabolites are predicted to be primarily excreted through the kidneys. Modeling of excretion pathways suggests that the parent compound and its more polar metabolites will be efficiently cleared from the body via renal excretion.
Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Studies on this compound Derivatives
Chemoinformatics and QSAR studies are instrumental in understanding the relationship between the chemical structure of a molecule and its biological activity. For derivatives of this compound, QSAR models could be developed to predict their activity against a specific biological target.
A typical QSAR study on a series of this compound derivatives would involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as follows:
| Descriptor Category | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular weight, number of atoms, number of rings | Basic molecular composition |
| Topological | Connectivity indices, Wiener index | Atom connectivity and branching |
| Geometrical | Molecular surface area, molecular volume | 3D shape and size of the molecule |
| Electronic | Dipole moment, HOMO/LUMO energies | Distribution of electrons and reactivity |
| Physicochemical | LogP, pKa, polarizability | Lipophilicity, acidity/basicity, and polarizability |
Once these descriptors are calculated for a set of molecules with known biological activities, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms can be used to build a QSAR model. This model would take the form of an equation that relates the descriptors to the biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule or introducing a hydrogen bond donor at a specific position leads to an increase in activity.
Descriptor Calculation and Feature Selection
The initial step in many computational studies, particularly in Quantitative Structure-Activity Relationship (QSAR) analyses, is the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a wide array of descriptors can be calculated to characterize its topology, geometry, and electronic features.
Calculated Molecular Descriptors:
The descriptors for this compound can be broadly categorized into several groups:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include the Wiener index and Randić's connectivity index. nih.gov
Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations, often using methods like Density Functional Theory (DFT), and provide insights into the electronic properties of the molecule. nih.govtjnpr.org Key quantum chemical descriptors include:
HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the electron-donating ability of the molecule.
LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the electron-accepting ability of the molecule.
Energy Band Gap (ΔE): The difference between LUMO and HOMO energies, indicating chemical reactivity. tjnpr.org
Dipole Moment: Measures the polarity of the molecule.
Electronegativity (χ), Chemical Hardness (η), and Chemical Softness (S): These descriptors further characterize the reactivity of the molecule. tjnpr.org
An illustrative set of calculated descriptors for this compound is presented in the table below.
| Descriptor Category | Descriptor Name | Hypothetical Value | Description |
| Topological | Wiener Index (W) | 358 | Represents the sum of distances between all pairs of atoms in the molecule. |
| Randić Connectivity Index (¹χ) | 4.89 | Reflects the degree of branching in the molecule. | |
| Quantum Chemical | HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital. | |
| Energy Band Gap (ΔE) | 4.7 eV | Difference between LUMO and HOMO energies. | |
| Dipole Moment | 3.1 D | A measure of the molecule's overall polarity. | |
| Electronegativity (χ) | 3.85 | The power of an atom in a molecule to attract electrons to itself. | |
| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution or charge transfer. |
Feature Selection:
Once a large number of descriptors are calculated, feature selection becomes a critical step to identify the most relevant descriptors that correlate with a specific biological activity. This process helps in building simpler and more interpretable models by eliminating redundant or irrelevant descriptors. Common techniques for feature selection include genetic algorithms, stepwise regression, and principal component analysis. The goal is to select a subset of descriptors that have the most significant influence on the biological activity being modeled. nih.gov
Model Development and Validation for Predicted Biological Activity
Following descriptor calculation and feature selection, a mathematical model is developed to establish a relationship between the selected descriptors (the independent variables) and the biological activity of a series of compounds (the dependent variable). This is the core of a QSAR study. nih.gov For a series of aminopyridine derivatives, including this compound, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme, for instance, a protein kinase.
Model Development:
Various statistical methods can be employed to build the QSAR model. Multiple Linear Regression (MLR) is a common approach, where the biological activity is expressed as a linear combination of the selected descriptors. Other methods include Partial Least Squares (PLS) and various machine learning algorithms.
A hypothetical QSAR model for a series of aminopyridine-based kinase inhibitors might look like:
log(IC₅₀) = β₀ + β₁(HOMO) + β₂(Dipole Moment) + β₃(¹χ)
Where IC₅₀ is the half-maximal inhibitory concentration, and β values are the regression coefficients determined from the training set of compounds. Such a model might indicate that higher HOMO energy, a specific dipole moment, and a certain degree of branching are correlated with increased inhibitory potency. nih.gov
Model Validation:
The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically done through:
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used, where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. The quality of the model is often judged by the cross-validated correlation coefficient (Q²).
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The correlation between the predicted and experimental activities for this test set provides a measure of the model's real-world predictive power.
The significance of the model is also assessed using statistical parameters like the correlation coefficient (R²), Fischer's F-test, and the quality factor (Q). researchgate.net
| Validation Parameter | Description | Typical Acceptable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, obtained from internal cross-validation. | > 0.5 |
| F-test | Assesses the statistical significance of the regression model. | High value |
Machine Learning Applications in the Study of this compound Analogues
In recent years, machine learning (ML) and deep learning have emerged as powerful tools in drug discovery, including the study of kinase inhibitors which often feature aminopyridine scaffolds. nih.govnih.gov These advanced computational techniques can handle large and complex datasets, identify non-linear relationships, and generate novel molecular structures.
For analogues of this compound, machine learning can be applied in several ways:
Predictive Modeling: ML algorithms such as Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANNs) can be used to build more sophisticated QSAR models. nih.govresearchgate.net These models can often achieve higher predictive accuracy than traditional linear methods, especially when dealing with complex structure-activity relationships. For instance, an ANN could be trained on a large dataset of kinase inhibitors to predict the activity profile of new aminopyridine carbamate derivatives. nih.gov
Scaffold Hopping and de Novo Design: Deep learning models, particularly generative models like Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be used for "scaffold hopping." nih.govchemrxiv.org This involves replacing a core molecular scaffold, such as the aminopyridine core, with a novel one while retaining the desired biological activity. rsc.org For example, a generative model could be trained on a database of known kinase inhibitors and then used to generate novel analogues of this compound with potentially improved properties. nih.gov
Toxicity Prediction: Machine learning models can also be trained to predict the potential toxicity of compounds early in the drug discovery process. mdpi.com By analyzing the structural features of known toxic compounds, an ML model could assess the likelihood of a this compound analogue exhibiting adverse effects. This allows for the prioritization of compounds with a higher probability of being safe for further development. mdpi.com
The application of machine learning in the study of this compound and its analogues offers a promising avenue for accelerating the discovery of new therapeutic agents. By leveraging large datasets and advanced algorithms, researchers can gain deeper insights into structure-activity relationships, design novel compounds with improved efficacy and safety profiles, and ultimately streamline the drug development pipeline.
Structure Activity Relationship Sar Studies of Methyl 5 Aminopyridin 2 Yl Carbamate and Its Analogs
Systematic Modification of the Pyridine (B92270) Ring in Methyl (5-aminopyridin-2-yl)carbamate
The pyridine ring is a fundamental component of this compound, and its substitution pattern plays a crucial role in modulating the compound's biological profile. Researchers have investigated the impact of various substituents and have explored the effects of replacing the pyridine scaffold with isosteric rings.
Substituent Effects on Biological Activity
Table 1: Hypothetical Substituent Effects on the Biological Activity of this compound Analogs
| Substituent at Pyridine Ring | Position | Observed/Expected Effect on Activity |
| Chloro | 5 | Potentially increased activity |
| Methyl | 4 | May influence steric interactions |
| Methoxy (B1213986) | 6 | Could alter electronic properties and solubility |
| Fluoro | 3 | May enhance binding through halogen bonding |
Isosteric Replacements within the Pyridine Scaffold
Isosteric replacement is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. This involves substituting a functional group or a whole scaffold with another that has similar steric and electronic characteristics. In the case of this compound, replacing the pyridine ring with other heteroaromatic systems can lead to analogs with altered biological activities and selectivity profiles.
Table 2: Bioisosteric Replacements for the Pyridine Ring and Their Potential Impact
| Original Scaffold | Isosteric Replacement | Potential Impact on Biological Activity |
| Pyridine | Pyrimidine | Altered hydrogen bonding capacity and target selectivity. nih.gov |
| Pyridine | Thiazole | Modified electronic distribution and potential for new interactions. |
| Pyridine | Pyrazole | Changes in basicity and dipole moment. |
| Pyridine | Benzene | Removal of the nitrogen atom would significantly alter polarity and hydrogen bonding potential. |
Derivatization of the Amino Group in this compound
The 5-amino group of this compound is a key functional group that can participate in hydrogen bonding and other interactions with the biological target. Its derivatization through acylation and alkylation has been explored to probe the SAR and to potentially enhance target binding affinity.
Acylation and Alkylation Strategies
Acylation and alkylation of the 5-amino group introduce different substituents that can vary in size, polarity, and hydrogen bonding capability. These modifications can provide valuable information about the steric and electronic requirements of the binding pocket.
In a study of antimitotic agents with a related pyrido[3,4-b]pyrazine (B183377) scaffold, acetylation of the 5-amino group was found to decrease the compound's activity. researchgate.net This suggests that a free or specifically substituted amino group is crucial for the biological effect. While not directly on the target compound, this finding provides a strong indication of the sensitivity of this position to modification.
Alkylation of the amino group can also have a profound impact. A study on 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone showed that 5-(methylamino), 5-(ethylamino), and 5-(allylamino) derivatives were the most biologically active compounds. acs.org This indicates that small alkyl substituents on the amino group can be well-tolerated and may even enhance activity.
Impact on Target Binding Affinity
The modifications of the amino group directly influence the compound's ability to form hydrogen bonds and engage in other interactions within the target's binding site. A free amino group can act as a hydrogen bond donor, and its acylation or alkylation alters this capability.
For instance, if the primary amino group is involved in a critical hydrogen bond with an acceptor in the protein, its acylation to a secondary amide could either maintain or disrupt this interaction, depending on the conformational constraints. Alkylation to a secondary or tertiary amine will also change the hydrogen bonding potential and the local steric environment. The improved activity of small alkylamino derivatives in the aforementioned study on pyridine-2-carboxaldehyde thiosemicarbazones suggests that the binding pocket can accommodate these smaller groups and that they may contribute to favorable hydrophobic interactions. acs.org
Table 3: Effect of Amino Group Derivatization on Biological Activity of Aminopyridine Analogs
| Modification of 5-Amino Group | Resulting Functional Group | General Effect on Activity (from related studies) |
| Acetylation | Acetamido | Decreased activity. researchgate.net |
| Methylation | Methylamino | Increased activity. acs.org |
| Ethylation | Ethylamino | Increased activity. acs.org |
| Propylation | Propylamino | Maintained or slightly decreased activity compared to smaller alkyl groups. acs.org |
Variations in the Carbamate (B1207046) Moiety of this compound
In the context of the antimitotic ethyl (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate, a study revealed that the carbamate group was essential for its biological activity. researchgate.net When the ethyl group was replaced by a methyl group, no significant change in activity was observed. However, replacing the ethyl group with bulkier aliphatic groups led to a reduction in activity. researchgate.net This suggests that the size of the alkyl group on the carbamate is a critical factor, with smaller, less sterically demanding groups being preferred.
Furthermore, the replacement of the ethoxy group with a methylamino group, which would change the carbamate to a urea, also resulted in decreased activity. researchgate.net This highlights the importance of the ester oxygen in the carbamate for maintaining the desired biological effect.
Table 4: Influence of Carbamate Moiety Variations on the Activity of a Related Pyrido[3,4-b]pyrazine Carbamate
| Carbamate Moiety Variation | Effect on Antimitotic Activity | Reference |
| Replacement of ethyl with methyl | No significant change | researchgate.net |
| Replacement of ethyl with bulky aliphatic groups | Reduced activity | researchgate.net |
| Replacement of ethoxy with methylamino (forming a urea) | Decreased activity | researchgate.net |
Ester Group Modifications
The ester group of the carbamate moiety is a critical determinant of the biological activity of this compound analogs. Modifications at this position can significantly influence the compound's potency, selectivity, and metabolic stability. Research into related carbamate-containing molecules has demonstrated that the nature of the alcohol component of the ester can dramatically alter the compound's interaction with its biological target.
Systematic variations of the methyl group to other alkyl, aryl, or substituted aryl moieties have been a key strategy in optimizing the activity of similar compound series. For instance, in studies of analogous heterocyclic carbamates, the introduction of larger and more lipophilic ester groups has often led to enhanced potency. This is generally attributed to improved hydrophobic interactions within the target's binding pocket. Conversely, the incorporation of polar functionalities into the ester group can improve solubility and bioavailability, albeit sometimes at the cost of reduced intrinsic activity.
The electronic properties of the ester group also play a crucial role. The substitution of the methyl group with electron-withdrawing or electron-donating groups can modulate the reactivity of the carbamate carbonyl and its ability to participate in hydrogen bonding, thereby affecting target engagement. A generalized summary of the impact of ester group modifications on the activity of analogous compounds is presented in Table 1.
Table 1: Impact of Ester Group Modifications on Biological Activity of Analogous Carbamate Compounds
| Ester Group Modification | General Effect on Activity | Rationale |
| Small Alkyl Chains (e.g., Ethyl, Propyl) | Variable, often similar to methyl | Minimal change in steric and electronic properties. |
| Bulky Alkyl Chains (e.g., Isopropyl, tert-Butyl) | Often decreased activity | Steric hindrance may prevent optimal binding. |
| Aryl Groups (e.g., Phenyl) | Can increase or decrease activity | Dependent on the nature and substitution of the aryl ring. |
| Substituted Aryl Groups | Highly dependent on substituent | Electron-donating groups may increase activity, while electron-withdrawing groups can have the opposite effect. |
| Esters with Polar Groups (e.g., Hydroxyethyl) | May decrease intrinsic activity but improve pharmacokinetics | Increased solubility can enhance bioavailability. |
Linking Arm Length and Rigidity Effects
In many applications of the this compound scaffold, particularly in the design of inhibitors that bind to multiple sites or in the development of PROTACs, a linking arm is often introduced, typically at the 5-amino position. The length and rigidity of this linker are critical parameters that govern the molecule's ability to adopt the optimal conformation for biological activity.
Studies on various classes of bioactive molecules have consistently shown that linker length has a profound impact on potency. An optimal linker length allows the terminal functional groups to reach and interact with their respective binding sites without introducing strain into the molecule. A linker that is too short may prevent simultaneous engagement of both binding sites, while an overly long and flexible linker can lead to an entropic penalty upon binding, reducing affinity.
The rigidity of the linker is another key consideration. Flexible linkers, such as simple alkyl chains, allow for a greater number of conformations, which can be advantageous in the initial stages of drug discovery when the optimal binding pose is unknown. However, a more rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding and potentially increasing potency and selectivity. Examples of rigidifying elements include the incorporation of double bonds, cyclic structures (e.g., piperidine, piperazine), or aromatic rings. The interplay between linker length and rigidity in analogous compound series is summarized in Table 2.
Table 2: Effects of Linking Arm Properties on Biological Activity in Analogous Compound Series
| Linker Property | General Effect on Activity | Rationale |
| Short, Flexible Linker | Often suboptimal activity | May not be long enough to span the required distance between binding sites. |
| Long, Flexible Linker | Can lead to decreased activity | Increased conformational freedom can result in an entropic penalty upon binding. |
| Optimal Length, Flexible Linker | Can be highly active | Allows for the adoption of the necessary conformation for binding. |
| Rigid Linker | Can significantly increase activity | Pre-organizes the molecule in a bioactive conformation, reducing the entropic cost of binding. |
Conformational Analysis and its Correlation with Biological Response
The three-dimensional conformation of this compound and its analogs is intrinsically linked to their biological activity. The spatial arrangement of the aminopyridine ring, the carbamate linkage, and any appended functional groups dictates how the molecule presents its key interacting features to its biological target.
The carbamate group itself can exist in different conformations due to restricted rotation around the C-N bond, leading to syn and anti rotamers. nih.gov The preferred conformation is influenced by the steric and electronic nature of the substituents on the nitrogen and oxygen atoms. nih.gov The anti conformation is often favored in acyclic carbamates due to reduced steric clash. nih.gov The specific conformation adopted by the carbamate linker can be crucial for positioning adjacent functionalities for optimal interaction with the target protein.
Furthermore, the rotational freedom around the bond connecting the carbamate to the pyridine ring allows for different orientations of the carbamate relative to the heterocyclic core. Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are employed to determine the preferred low-energy conformations of these molecules. A strong correlation is often observed between the adoption of a specific low-energy conformation and high biological activity, as this pre-organization minimizes the entropic penalty of binding.
Pharmacophore Modeling for this compound Series
Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For a series of analogs based on the this compound scaffold, a pharmacophore model can provide invaluable insights into the key interactions with the target protein and guide the design of new, more potent compounds.
A typical pharmacophore model for this series, particularly if targeting a protein kinase, would likely include features such as:
Hydrogen Bond Acceptors: The nitrogen atoms of the pyridine ring and the carbonyl oxygen of the carbamate are strong hydrogen bond acceptors.
Hydrogen Bond Donor: The amino group at the 5-position and the N-H of the carbamate can act as hydrogen bond donors.
Aromatic/Hydrophobic Features: The pyridine ring itself provides a key aromatic and hydrophobic interaction point. Additional hydrophobic features can be introduced through modifications to the ester group or a linking arm.
By aligning a set of active and inactive analogs, a 3D pharmacophore model can be generated that highlights the spatial relationships between these features that are critical for activity. csmres.co.ukwjgnet.comnih.gov This model can then be used to virtually screen large compound libraries to identify novel chemotypes that fit the pharmacophore and are therefore likely to be active.
PROTAC (Proteolysis-Targeting Chimeras) Design Incorporating this compound Scaffolds
The modular nature of the this compound scaffold makes it an attractive candidate for incorporation into PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. nih.gov A PROTAC consists of three components: a "warhead" that binds to the target protein, a ligand for an E3 ligase, and a linker that connects the two.
The this compound moiety can serve as an effective warhead for a variety of protein targets, particularly kinases. The design of a PROTAC based on this scaffold would involve identifying a suitable attachment point for the linker, typically the 5-amino group, that does not disrupt the key binding interactions with the target protein.
The choice of E3 ligase ligand (e.g., targeting VHL or Cereblon) and the nature of the linker are critical for the efficacy of the resulting PROTAC. The linker must be of an appropriate length and composition to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The principles of linker design discussed in section 4.3.2 are directly applicable here. The successful design of a PROTAC incorporating the this compound scaffold would offer a powerful new modality for targeting disease-causing proteins for degradation. nih.gov
Preclinical Biological and Pharmacological Research of Methyl 5 Aminopyridin 2 Yl Carbamate Excluding Human Clinical Data, Dosage, and Adverse Effects
In Vitro Enzyme Inhibition Assays for Methyl (5-aminopyridin-2-yl)carbamate
Target Enzyme Identification and Validation
There is no publicly available information identifying or validating specific enzyme targets for this compound.
IC50 and Ki Determination
No data on the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against any specific enzyme have been reported in the scientific literature.
Receptor Binding Studies of this compound
Radioligand Binding Assays
There are no published studies detailing the use of radioligand binding assays to evaluate the affinity of this compound for any specific receptors.
Competitive Binding Profile
Information regarding the competitive binding profile of this compound is not available.
Cell-Based Assays for this compound
No data from cell-based assays investigating the cellular effects or mechanism of action of this compound have been found in the public domain.
Preclinical In Vivo Efficacy Models (non-human, non-toxicity, non-dosage focus)No research has been published describing the use of this compound in any non-human in vivo models to assess its efficacy for any therapeutic indication.
Proof-of-Concept Studies in Relevant Disease Models
There is no available information from preclinical studies to demonstrate the efficacy or potential therapeutic utility of this compound in any relevant disease models.
Pharmacodynamic Biomarker Identification
No studies have been identified that report on the investigation or identification of pharmacodynamic biomarkers for this compound. Therefore, there is no data on molecular or physiological indicators of the compound's biological activity.
Comparative Biological Activity of this compound with Reference Compounds
Due to the lack of preclinical research on this compound, there are no studies that compare its biological activity with any reference compounds.
Analytical and Spectroscopic Characterization Methodologies Focus on Methods, Not Results of Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Methyl (5-aminopyridin-2-yl)carbamate by mapping the carbon and hydrogen framework.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each atom in the molecule.
¹H NMR: The proton NMR spectrum is used to identify the number of distinct hydrogen environments and their neighboring protons. For this compound, characteristic signals are expected for the three aromatic protons on the pyridine (B92270) ring, the protons of the primary amine (-NH₂), the proton on the carbamate (B1207046) nitrogen (-NH), and the three protons of the methyl (-CH₃) group. The chemical shifts (δ) and coupling patterns (J-coupling) of the pyridine ring protons are particularly diagnostic for determining the substitution pattern.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show seven distinct signals: five for the carbons of the pyridine ring, one for the carbonyl carbon (C=O) of the carbamate, and one for the methyl (CH₃) carbon. The chemical shift of the carbonyl carbon is typically found significantly downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted chemical shifts (ppm) are relative to tetramethylsilane (B1202638) (TMS). Data are based on typical values for similar functional groups and molecular fragments.
| Atom Type | Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity (¹H NMR) |
| Pyridine Ring | ¹H | 6.5 - 8.5 | Doublet, Doublet of doublets |
| Primary Amine (-NH₂) | ¹H | 3.5 - 5.0 (broad) | Singlet (broad) |
| Carbamate (-NH) | ¹H | 8.0 - 9.5 (broad) | Singlet (broad) |
| Methyl (-OCH₃) | ¹H | 3.6 - 3.9 | Singlet |
| Pyridine Ring | ¹³C | 105 - 155 | N/A |
| Carbonyl (C=O) | ¹³C | 150 - 160 | N/A |
| Methyl (-OCH₃) | ¹³C | 50 - 55 | N/A |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to establish the connectivity between the adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the specific ¹³C signals for each protonated carbon on the pyridine ring and the methyl group.
Table 2: Expected Key 2D NMR Correlations for Structural Confirmation
| 2D NMR Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H - ¹H | Cross-peaks between adjacent protons on the pyridine ring. | Confirms proton connectivity within the aromatic system. |
| HSQC | ¹H - ¹³C (1 bond) | Correlations between each pyridine ring proton and its directly bonded carbon; methyl protons and the methyl carbon. | Assigns carbon signals for all protonated carbons. |
| HMBC | ¹H - ¹³C (2-3 bonds) | Correlation from methyl protons to the carbonyl carbon; correlations from pyridine protons to neighboring carbons. | Confirms carbamate structure and substituent positions. |
Mass Spectrometry (MS) for Purity and Molecular Weight Confirmation
Mass spectrometry is a primary technique for determining the molecular weight of a compound and assessing its purity. measurlabs.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. researchgate.netresearchgate.net This precision allows for the determination of the elemental formula of the parent ion, thereby confirming the molecular formula of this compound as C₇H₉N₃O₂. nih.gov This level of accuracy is critical to distinguish the target compound from any potential isobaric impurities (compounds with the same nominal mass but different elemental compositions).
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. The analysis of this fragmentation pattern provides valuable insights that corroborate the proposed structure. researchgate.net For this compound, characteristic fragmentation pathways would likely involve the neutral loss of methanol (B129727) (CH₃OH) or the loss of the methoxycarbonyl radical (•COOCH₃) from the carbamate functional group.
Table 3: Predicted Molecular Ion and Potential Fragments in Mass Spectrometry Calculations are based on the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O.
| Species | Formula | Calculated Mass-to-Charge Ratio (m/z) | Description |
| Molecular Ion [M]⁺˙ | [C₇H₉N₃O₂]⁺˙ | 167.07 | Intact molecule with one electron removed. |
| [M-OCH₃]⁺ | [C₆H₆N₃O]⁺ | 136.05 | Loss of a methoxy (B1213986) radical from the carbamate ester. |
| [M-COOCH₃]⁺ | [C₆H₇N₃]⁺ | 121.06 | Loss of the methyl carbamoyl (B1232498) group. |
| [M-NHCOOCH₃]⁺ | [C₅H₅N₂]⁺ | 93.05 | Cleavage of the C-N bond at the pyridine ring. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mit.edubellevuecollege.edu The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the amine, carbamate, and aromatic pyridine functionalities. ponder.ing
Key expected absorptions include:
N-H Stretching: Two distinct bands are expected in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂), along with a separate band for the N-H stretch of the secondary amine within the carbamate group. libretexts.org
C=O Stretching: A strong, sharp absorption band, typically between 1730-1680 cm⁻¹, is highly characteristic of the carbonyl group in the carbamate. ponder.ing
C-O Stretching: An absorption corresponding to the C-O single bond stretch of the carbamate ester is expected.
Aromatic Ring Vibrations: Multiple bands will be present corresponding to C-H stretching on the aromatic ring (typically above 3000 cm⁻¹) and C=C/C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region. copbela.org
Table 4: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3450 - 3350 | Medium |
| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3350 - 3250 | Medium |
| Carbamate (-NH) | N-H Stretch | 3350 - 3150 | Medium |
| Aromatic Pyridine | C-H Stretch | 3100 - 3000 | Medium |
| Carbonyl (C=O) | C=O Stretch | 1730 - 1680 | Strong |
| Aromatic Pyridine | C=C and C=N Ring Stretch | 1600 - 1450 | Medium |
| Carbamate Ester | C-O Stretch | 1300 - 1200 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's structure and properties.
Crystal Growth Techniques for this compound
The prerequisite for any single-crystal X-ray diffraction analysis is the availability of high-quality single crystals of suitable size (typically 0.1–0.3 mm). wpmucdn.com The growth of such crystals from a solution is influenced by factors including solvent choice, saturation level, temperature, and the presence of impurities. wpmucdn.com For organic molecules like this compound, which contains polar functional groups (amino, carbamate, and pyridine ring), several crystal growth methods are applicable. The selection of an appropriate solvent is critical; ideal solvents are those in which the compound has moderate solubility. wpmucdn.com
Commonly employed techniques for compounds with similar functionalities, such as aminopyridine derivatives, include:
Slow Evaporation: This is one of the most straightforward and widely used methods. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of nucleation sites and subsequent crystal growth. nih.govresearchgate.netresearchgate.net This technique has been successfully used to grow crystals of various aminopyridine-based organic materials. researchgate.netresearchgate.net
Solvent Diffusion (Vapor Diffusion): In this method, the compound is dissolved in a "good" solvent, and this solution is placed in a sealed container along with a vial of an "anti-solvent" in which the compound is insoluble but which is miscible with the good solvent. wpmucdn.com The anti-solvent slowly diffuses via the vapor phase into the solution of the compound, reducing its solubility and inducing crystallization.
Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound, leading to supersaturation and crystallization. The rate of cooling is a critical parameter that must be controlled to obtain high-quality crystals.
For this compound, a systematic approach would involve screening various solvents (e.g., methanol, ethanol, acetone, ethyl acetate) and solvent/anti-solvent systems to find the optimal conditions for crystal growth.
| Technique | Principle | Typical Solvents/Systems | Key Parameters |
|---|---|---|---|
| Slow Evaporation | Gradual increase in concentration via solvent evaporation to achieve supersaturation. nih.gov | Methanol, Ethanol, Acetone, Dichloromethane (B109758) | Evaporation rate, Temperature, Vessel geometry |
| Vapor Diffusion | Reduction of solubility by slow diffusion of an anti-solvent vapor. wpmucdn.com | Solvent: Dichloromethane; Anti-solvent: Hexane or Pentane | Solvent/anti-solvent pair, Temperature, Diffusion rate |
| Slow Cooling | Reduction of solubility by gradually lowering the temperature of a saturated solution. | Acetonitrile, Toluene, Isopropanol | Cooling rate, Initial concentration, Temperature gradient |
Data Collection and Refinement Strategies
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
Data Collection: The primary goal of data collection is to measure the intensities of a large number of unique diffraction spots (reflections) as accurately and completely as possible. iucr.org A common technique for small organic molecules is the rotation method, where the crystal is rotated in the X-ray beam to bring different crystallographic planes into the diffracting condition. iucr.org
Key strategic considerations during data collection include:
X-ray Source: Copper (Cu Kα) or Molybdenum (Mo Kα) radiation is typically used.
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of atoms, resulting in better diffraction intensity at higher angles and a more precise structure.
Crystal-to-Detector Distance: This is adjusted to optimize the resolution and the separation of diffraction spots. iucr.org
Exposure Time and Scan Width: These parameters are optimized to ensure good signal-to-noise ratios without overloading the detector.
Structure Solution and Refinement: After data collection and processing (integration of reflection intensities and corrections), the crystallographic phase problem is solved to generate an initial electron density map and a preliminary structural model. ucl.ac.uk This initial model is then refined to improve the agreement between the observed diffraction data and the data calculated from the model. ucl.ac.uk
The standard method for refinement is the full-matrix least-squares procedure, which systematically adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between observed and calculated structure factors. ucl.ac.uk The quality of the final crystal structure model is assessed by several indicators.
| Parameter | Description | Acceptable Value for a Good Structure |
|---|---|---|
| R1 (R-factor) | A measure of the agreement between the observed structure factor amplitudes and those calculated from the model. | < 0.05 (5%) |
| wR2 (weighted R-factor) | A weighted measure of agreement based on the squared structure factor amplitudes (F²), generally considered more reliable than R1. | < 0.15 (15%) |
| Goodness-of-Fit (GOF or S) | A measure of how well the refined model fits the data. It should be close to 1.0 for a good model. youtube.com | ~1.0 |
| Residual Electron Density (Δρ) | The remaining electron density after the model is subtracted. Large positive or negative peaks may indicate missing atoms or errors in the model. | Typically < ±0.5 e⁻/ų |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an essential tool for separating components of a mixture and assessing the purity of a compound. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive organic compounds. It is well-suited for determining the purity of this compound and quantifying any related impurities.
A typical HPLC method involves injecting a solution of the sample into a column packed with a stationary phase. The sample is then carried through the column by a liquid mobile phase under high pressure. Separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
Methodological considerations include:
Mode of Chromatography: Reversed-phase HPLC is the most common mode for analyzing polar organic molecules like carbamates. nih.gov In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.
Stationary Phase (Column): A C18 reversed-phase column is a standard choice for the analysis of benzimidazole (B57391) carbamates and related structures. nih.gov
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol or acetonitrile) is typically used. nih.govnih.gov The composition can be delivered in an isocratic (constant composition) or gradient (changing composition) mode to achieve optimal separation.
Detection: A UV detector is commonly used, as the pyridine ring and carbamate functional group in the target molecule are expected to exhibit strong UV absorbance. nih.gov The detection wavelength is chosen at the absorbance maximum of the analyte for maximum sensitivity.
Purity is assessed by chromatographically separating the main compound from all potential impurities. The purity is often calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram. mdpi.com
| Parameter | Typical Condition | Reference Example |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Analysis of a benzimidazole carbamate. nih.gov |
| Mobile Phase | Methanol/Acetonitrile and Ammonium Acetate Buffer | Analysis of 3-aminopyridine (B143674) and a benzimidazole carbamate. nih.govnih.gov |
| Flow Rate | 1.0 mL/min | Purity determination of aminoguanidine (B1677879) carbonate. google.com |
| Detection | UV Absorbance (e.g., 220-300 nm) | Detection of 3-aminopyridine at 298 nm. nih.gov |
| Column Temperature | Ambient or controlled (e.g., 35 °C) | Analysis at 35 °C. google.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both qualitative and quantitative information. For a compound to be analyzed by GC, it must be volatile and thermally stable.
Carbamates can be thermally labile, potentially degrading in the hot GC injection port. researchgate.net Therefore, a derivatization step is often required to convert the analyte into a more volatile and stable derivative prior to analysis. This involves reacting the carbamate with a derivatizing agent to modify its functional groups.
The general workflow for GC-MS analysis would be:
Derivatization (if necessary): The sample is treated with a reagent (e.g., pentafluoropropionic anhydride) to create a less polar and more volatile derivative. researchgate.net
Injection: The derivatized sample is injected into the GC, where it is vaporized.
Separation: The vaporized components are separated on a capillary column (e.g., a nonpolar DB-5ms column) based on their boiling points and interactions with the stationary phase. The column is housed in an oven where the temperature is programmed to increase over time to elute compounds with different volatilities.
Detection and Identification: As components elute from the column, they enter the mass spectrometer. They are ionized (typically by Electron Ionization, EI), and the resulting ions are separated by their mass-to-charge ratio (m/z). The resulting mass spectrum is a fragmentation pattern that serves as a "molecular fingerprint," allowing for confident identification of the compound by comparison to spectral libraries or known standards.
| Parameter | Typical Condition/Setting |
|---|---|
| Derivatization Agent | Pentafluoropropionic anhydride (B1165640) (PFPA) or similar acylating agents. researchgate.net |
| Column | Fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane). |
| Carrier Gas | Helium or Hydrogen. |
| Oven Temperature Program | Initial low temperature (e.g., 60-80 °C), followed by a ramp (e.g., 10-20 °C/min) to a final high temperature (e.g., 280-300 °C). |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). |
Future Directions and Emerging Research Avenues for Methyl 5 Aminopyridin 2 Yl Carbamate
Exploration of Novel Biological Targets for Methyl (5-aminopyridin-2-yl)carbamate
The quest to identify and validate novel biological targets for this compound and its analogs is a paramount objective in elucidating its therapeutic utility. The inherent structural motifs of the aminopyridine and carbamate (B1207046) groups suggest a wide range of potential interactions with various enzyme families and cellular receptors. rsc.orgnih.gov
Initial research into aminopyridine-based structures has pointed towards their potential as inhibitors of various kinases, enzymes that play a crucial role in cellular signaling and are often dysregulated in diseases such as cancer. nih.gov Future research will likely involve comprehensive screening of this compound against a broad panel of kinases to identify specific inhibitory activities. Furthermore, computational approaches, such as molecular docking and pharmacophore modeling, can be employed to predict binding affinities and guide the rational design of more potent and selective derivatives. nih.govmdpi.com
Beyond kinases, other potential targets include enzymes involved in neurodegenerative diseases and inflammatory pathways. The carbamate moiety, for instance, is a key functional group in several cholinesterase inhibitors used in the management of Alzheimer's disease. nih.govnih.gov Investigating the inhibitory potential of this compound against acetylcholinesterase and butyrylcholinesterase could open new avenues for its application in neurology.
Table 1: Potential Biological Target Classes for this compound
| Target Class | Rationale for Exploration | Potential Therapeutic Area |
| Protein Kinases | Aminopyridine scaffold is a common feature in kinase inhibitors. | Oncology, Inflammatory Diseases |
| Cholinesterases | Carbamate functional group is a known pharmacophore for cholinesterase inhibition. | Neurodegenerative Diseases |
| Histone Deacetylases (HDACs) | Certain heterocyclic compounds have shown HDAC inhibitory activity. | Oncology, Neurology |
| G-protein Coupled Receptors (GPCRs) | The pyridine (B92270) ring can interact with various GPCR binding pockets. | Various |
Integration of Artificial Intelligence in this compound Drug Discovery
Collaborative Research Initiatives for Pyridine Carbamate Scaffolds
The complexity and cost of modern drug discovery necessitate a shift towards more collaborative research models. For scaffolds like pyridine carbamates, which hold broad therapeutic potential, multi-institutional and public-private partnerships can leverage complementary expertise and resources to accelerate progress. nih.govnih.gov
These collaborations can take various forms, from academic consortia focused on fundamental biological investigations to partnerships between research institutions and pharmaceutical companies for preclinical and clinical development. schrodinger.com Such initiatives can facilitate the sharing of compound libraries, screening platforms, and preclinical models, thereby avoiding duplication of effort and fostering innovation.
Open-science platforms and data-sharing initiatives are also becoming increasingly important. By making research data on pyridine carbamate scaffolds publicly available, these platforms can enable a global community of scientists to contribute to the understanding of their structure-activity relationships and therapeutic potential.
Development of Advanced Delivery Systems for this compound
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems offer a means to improve the pharmacokinetic profile of molecules like this compound, enhancing its solubility, stability, and targeted delivery.
Polymeric micelles are one such promising delivery vehicle. These self-assembling nanostructures can encapsulate hydrophobic drugs like many pyridine derivatives, improving their aqueous solubility and bioavailability. mdpi.comnih.govnih.gov The surface of these micelles can also be functionalized with targeting ligands to direct the drug to specific tissues or cells, thereby increasing efficacy and reducing off-target effects.
Solid lipid nanoparticles (SLNs) represent another versatile platform for drug delivery. pharmacyjournal.orgnih.govscienceopen.comnih.gov Composed of biocompatible lipids, SLNs can protect the encapsulated drug from degradation and provide controlled release over an extended period. This can lead to a more sustained therapeutic effect and a reduced dosing frequency.
Table 2: Advanced Delivery Systems for Pyridine Carbamate Derivatives
| Delivery System | Description | Potential Advantages |
| Polymeric Micelles | Self-assembling core-shell nanostructures formed from amphiphilic block copolymers. | Enhanced solubility, improved bioavailability, potential for targeted delivery. |
| Solid Lipid Nanoparticles (SLNs) | Colloidal carriers made from solid lipids, stabilized by surfactants. | Controlled release, protection from degradation, good biocompatibility. |
| Liposomes | Vesicles composed of one or more lipid bilayers. | Encapsulation of both hydrophilic and hydrophobic drugs, potential for targeted delivery. |
| Nanocrystals | Crystalline nanoparticles of the drug substance itself. | Increased surface area leading to enhanced dissolution rate and bioavailability. |
Unexplored Reactivity and Transformation Pathways of this compound
From a synthetic chemistry perspective, this compound presents a scaffold with multiple reactive sites that can be exploited for the generation of diverse chemical libraries. The primary amino group, the carbamate functionality, and the pyridine ring itself offer opportunities for a wide range of chemical transformations. nih.gov
Future research in this area will likely focus on the development of novel, efficient, and selective methods for the functionalization of this scaffold. Transition-metal catalyzed cross-coupling reactions, for example, could be employed to introduce a variety of substituents onto the pyridine ring, allowing for the fine-tuning of the molecule's electronic and steric properties. nih.govrhhz.netresearchgate.net
Furthermore, the exploration of biocatalytic transformations could offer a green and highly selective alternative to traditional synthetic methods. nbinno.com Enzymes could be used to perform specific modifications on the this compound molecule, leading to the synthesis of novel derivatives with unique biological activities. The reactivity of the carbamate group itself, including its potential as a leaving group or its transformation into other functional groups, also warrants further investigation. acs.org The study of its reactivity with various electrophiles and nucleophiles could unveil new synthetic pathways and expand the chemical space accessible from this starting material. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl (5-aminopyridin-2-yl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via carbamate formation using 5-aminopyridin-2-amine and methyl chloroformate. A base (e.g., triethylamine) is typically employed to scavenge HCl. Solvent choice (e.g., dichloromethane vs. THF) and temperature (0–25°C) critically affect yield. For example, and describe analogous tert-butyl carbamate syntheses under mild conditions (0–5°C, 4–6 hrs), achieving >70% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard.
| Synthetic Parameter | Typical Conditions | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Higher solubility |
| Temperature | 0–5°C | Minimizes side reactions |
| Base | Triethylamine | Efficient HCl removal |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR confirms the methyl carbamate group (δ ~3.7 ppm for OCH₃) and pyridine ring protons (δ 6.5–8.5 ppm). ¹³C NMR identifies carbonyl carbons (δ ~155–160 ppm) .
- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) validate the carbamate moiety .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 181.1) and fragmentation patterns for structural confirmation .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–9, 37°C) and analyzing degradation via HPLC or LC-MS. details analogous carbamate stability assessments using phosphate-buffered saline (pH 7.4) with monitoring at 24-hour intervals. Hydrolysis rates correlate with pH; acidic conditions accelerate carbamate cleavage.
Advanced Research Questions
Q. How can conflicting data on biological activity between in vitro and in vivo models be resolved for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:
- Metabolite Identification : Use LC-HRMS to detect hydrolyzed products (e.g., 5-aminopyridin-2-amine) in plasma .
- Prodrug Design : Modify the carbamate group (e.g., tert-butyl in ) to enhance metabolic stability.
- Target Engagement Assays : Validate binding to intended targets (e.g., kinases) using SPR or cellular thermal shift assays .
Q. What experimental approaches optimize regioselectivity in derivatizing this compound for structure-activity studies?
- Methodological Answer : Regioselective functionalization of the pyridine ring requires:
- Directed Metalation : Use LDA or TMPMgCl·LiCl to deprotonate specific positions (e.g., C-3 or C-4) .
- Protecting Group Strategies : Temporarily block the amino group with Boc (tert-butoxycarbonyl) to direct reactivity .
- Computational Modeling : DFT calculations predict electron density distribution to guide synthetic planning .
Q. How do solvent polarity and temperature affect crystallization outcomes for this compound?
- Methodological Answer : Systematic screening using solvents like ethanol, acetonitrile, or ethyl acetate at varying temperatures (4°C to reflux) identifies optimal conditions. highlights the role of solvent polarity in reducing amorphous byproducts. X-ray diffraction (single-crystal) confirms polymorphic forms, while DSC assesses thermal stability .
| Solvent | Polarity Index | Crystal Quality |
|---|---|---|
| Ethanol | 5.2 | Needle-like crystals |
| Acetonitrile | 5.8 | Plate-like crystals |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for structurally similar carbamates?
- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or impurity profiles. Solutions include:
- Standardized Assays : Use WHO-recommended cell lines (e.g., HEK293 for kinase studies) .
- Purity Validation : Ensure >95% purity via HPLC ( ) and quantify residual solvents (GC-FID, ).
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (nM vs. µM) .
Comparative Studies
Q. What structural features differentiate this compound from its tert-butyl analog, and how do these impact reactivity?
- Methodological Answer : The methyl group increases electrophilicity at the carbamate carbonyl compared to the bulky tert-butyl analog ( ). This enhances susceptibility to nucleophilic attack (e.g., hydrolysis), reducing in vivo half-life. Steric effects in the tert-butyl derivative hinder enzymatic degradation, making it more stable but less reactive in coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
